molecular formula C19H23ClN4O4S B11399202 [5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[5-Chloro-2-(propylsulfonyl)pyrimidin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11399202
M. Wt: 438.9 g/mol
InChI Key: PNIJEONWJGOSNJ-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a chloro group, a piperazine ring attached to a methoxyphenyl group, and a propane sulfonyl group.

Preparation Methods

The synthesis of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine ring: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

    Addition of the methoxyphenyl group: This can be done through coupling reactions such as Suzuki-Miyaura coupling.

    Incorporation of the propane sulfonyl group: Sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial production methods would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine include:

    4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine: Lacks the chloro group.

    5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfonyl)pyrimidine: Has a methylsulfonyl group instead of a propane sulfonyl group.

    5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(butane-1-sulfonyl)pyrimidine: Contains a butane sulfonyl group instead of a propane sulfonyl group.

The uniqueness of 5-chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(propane-1-sulfonyl)pyrimidine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H23ClN4O4S

Molecular Weight

438.9 g/mol

IUPAC Name

(5-chloro-2-propylsulfonylpyrimidin-4-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23ClN4O4S/c1-3-12-29(26,27)19-21-13-14(20)17(22-19)18(25)24-10-8-23(9-11-24)15-6-4-5-7-16(15)28-2/h4-7,13H,3,8-12H2,1-2H3

InChI Key

PNIJEONWJGOSNJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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